1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 893912-43-1
Cat. No.: VC11888807
Molecular Formula: C13H11ClN4S
Molecular Weight: 290.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893912-43-1 |
|---|---|
| Molecular Formula | C13H11ClN4S |
| Molecular Weight | 290.77 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C13H11ClN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |
| Standard InChI Key | DOLVWBSIHRPHFY-UHFFFAOYSA-N |
| SMILES | CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine ring system fused with a pyrazole and pyrimidine moiety. Key substituents include:
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N1 position: A 4-chlorophenyl group, enhancing lipophilicity and enabling π-π stacking interactions with biological targets.
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C4 position: An ethylsulfanyl (–S–CH) group, which modulates electronic properties and bioavailability.
The IUPAC name is 1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine, and its SMILES notation is CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 290.77 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in DMSO, ethanol |
| LogP (Predicted) | ~3.2 (indicating lipophilicity) |
The ethylsulfanyl group contributes to moderate lipophilicity, facilitating membrane permeability, while the chlorophenyl moiety enhances stability against metabolic degradation .
Synthesis and Analytical Characterization
Analytical Validation
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NMR: -NMR (DMSO-d) shows characteristic peaks for the ethylsulfanyl group (δ 1.35 ppm, t, J=7.2 Hz; δ 3.15 ppm, q, J=7.2 Hz) and aromatic protons (δ 7.45–8.10 ppm).
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Mass Spectrometry: ESI-MS m/z 291.1 [M+H].
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum antimicrobial effects. For 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine:
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Gram-positive bacteria: MIC of 8 µg/mL against Staphylococcus aureus .
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Gram-negative bacteria: Moderate activity against Escherichia coli (MIC = 32 µg/mL) .
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Mechanism: Disruption of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
| Cell Line | GI (µM) |
|---|---|
| MDA-MB-468 | 0.018 |
| A-549 (Lung) | 0.027 |
| HCT-116 (Colon) | 0.035 |
Synergy with Antibiotics
Combination studies reveal enhanced efficacy:
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With ampicillin: Reduces MIC against methicillin-resistant S. aureus (MRSA) by 4-fold .
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With doxorubicin: Reverses multidrug resistance in breast cancer cells, lowering IC from 1.2 µM to 0.26 µM .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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C4 Substituents: Ethylsulfanyl enhances kinase binding via hydrophobic interactions .
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N1 Aryl Groups: The 4-chlorophenyl moiety improves DNA intercalation and topoisomerase inhibition .
Figure 1: Docking pose in EGFR-TK active site (PDB: 1M17) showing H-bonds with Met793 and hydrophobic contacts with Leu718 .
Future Directions and Challenges
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